molecular formula C8H8N2O2S B3191637 4-cyano-N-methylbenzenesulfonamide CAS No. 56236-82-9

4-cyano-N-methylbenzenesulfonamide

Cat. No. B3191637
CAS RN: 56236-82-9
M. Wt: 196.23 g/mol
InChI Key: MLRQHFCCAKIMIK-UHFFFAOYSA-N
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Description

4-cyano-N-methylbenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 .


Synthesis Analysis

A mild and effective method for ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride is introduced at ambient temperature . The synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide as electrophilic cyanation agent can be further improved using Ag/feldspar nanocomposite .


Molecular Structure Analysis

The molecular structure of 4-cyano-N-methylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a cyano group .


Chemical Reactions Analysis

In the synthesis of chemical compounds, cyanamide moiety comprises an unusual dual feature, an electrophilic section nitrile and a nucleophilic sp3-amino nitrogen . The nitrile group can be converted to diverse functionalities and thus constitute a key component for the preparation of pharmaceuticals, herbicides, medicinal chemistry, agrochemicals and also dyes .


Physical And Chemical Properties Analysis

4-cyano-N-methylbenzenesulfonamide has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specific databases .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-cyano-N-methylbenzenesulfonamide, focusing on six unique fields:

Pharmaceutical Development

4-cyano-N-methylbenzenesulfonamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonamide group is known for its antibacterial properties, making it a valuable component in the development of new antibiotics. Additionally, its cyano group can be used to introduce further functional groups, enhancing the pharmacological activity of the resulting compounds .

Catalysis

This compound has been explored as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including the formation of carbon-nitrogen bonds. This makes it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Material Science

In material science, 4-cyano-N-methylbenzenesulfonamide is used in the development of advanced polymers and resins. Its ability to form stable bonds with other molecules makes it an excellent candidate for creating materials with specific properties, such as increased thermal stability and resistance to chemical degradation .

Environmental Chemistry

The compound is also utilized in environmental chemistry for the detection and removal of pollutants. Its sulfonamide group can interact with various environmental contaminants, making it useful in the development of sensors and filtration systems designed to detect and remove harmful substances from water and soil .

Safety and Hazards

The safety data sheet of 4-cyano-N-methylbenzenesulfonamide includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .

Future Directions

The use of 4-cyano-N-methylbenzenesulfonamide in the synthesis of β,β-disubstituted acrylonitriles has been developed . This approach does not require directing groups, tolerates various functional groups, and provides a concise and green access to a wide range of disubstituted acrylonitriles in generally good to excellent yields under mild conditions . This indicates a promising future direction for the use of 4-cyano-N-methylbenzenesulfonamide in organic synthesis .

properties

IUPAC Name

4-cyano-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRQHFCCAKIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295600
Record name 4-Cyano-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-methylbenzenesulfonamide

CAS RN

56236-82-9
Record name 4-Cyano-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56236-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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